N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide
Description
N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide: is an organic compound that features a chlorophenyl group and a fluorophenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-4-3-5-11(8-10)17-14(18)9-19-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGASKSIGOIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide typically involves the reaction of 3-chloroaniline with 2-fluorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-phenoxyacetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(3-fluorophenyl)-2-(2-fluorophenoxy)acetamide: Contains an additional fluorine atom, potentially altering its properties.
N-(3-chlorophenyl)-2-(4-fluorophenoxy)acetamide: The position of the fluorine atom is different, which can influence its interactions and stability.
Uniqueness: N-(3-chlorophenyl)-2-(2-fluorophenoxy)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly impact its chemical behavior and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound for various research and industrial purposes.
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